Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]
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Overview
Description
4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE typically involves multiple steps. One common approach is the reaction of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride with 4-hydroxy-[1,1’-biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate under suitable conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: This compound shares structural similarities but differs in its functional groups and overall reactivity.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: A precursor in the synthesis of the target compound, it has similar core structures but lacks the biphenyl moiety.
Uniqueness
4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H22Cl2N2O6 |
---|---|
Molecular Weight |
625.4 g/mol |
IUPAC Name |
[4-[4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]oxyphenyl]phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C34H22Cl2N2O6/c1-19-29(31(37-43-19)25-7-3-5-9-27(25)35)33(39)41-23-15-11-21(12-16-23)22-13-17-24(18-14-22)42-34(40)30-20(2)44-38-32(30)26-8-4-6-10-28(26)36/h3-18H,1-2H3 |
InChI Key |
KCSIQEIZXIVZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC(=O)C5=C(ON=C5C6=CC=CC=C6Cl)C |
Origin of Product |
United States |
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